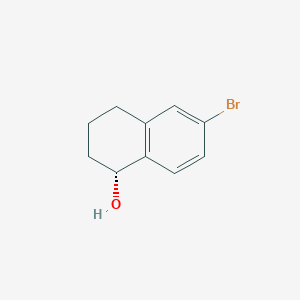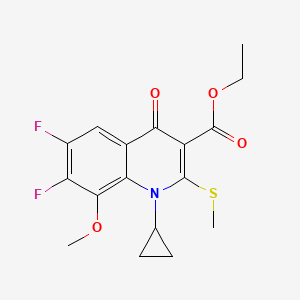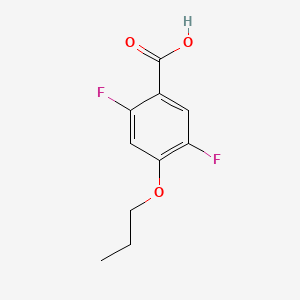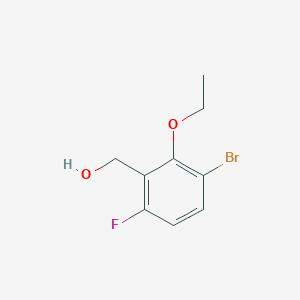
(3-Bromo-2-ethoxy-6-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-ethoxy-6-fluorophenyl)methanol: is an organic compound with the molecular formula C9H10BrFO2 and a molecular weight of 249.08 g/mol . This compound is characterized by the presence of bromine, ethoxy, and fluorine substituents on a phenyl ring, along with a methanol group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-2-ethoxy-6-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine substituent can be reduced to form a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the phenyl ring .
Scientific Research Applications
Chemistry: In chemistry, (3-Bromo-2-ethoxy-6-fluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in various organic reactions to introduce specific functional groups .
Biology: In biological research, this compound may be used to study the effects of bromine, ethoxy, and fluorine substituents on biological systems. It can serve as a model compound to investigate the interactions of these substituents with biological molecules .
Medicine: In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Researchers may study its effects on specific molecular targets and pathways to develop new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, such as in the manufacture of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (3-Bromo-2-ethoxy-6-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine, ethoxy, and fluorine substituents can influence the compound’s reactivity and binding affinity to these targets. The methanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
(3-Bromo-2-fluorophenyl)methanol: This compound lacks the ethoxy group, which can affect its chemical properties and reactivity.
(3-Bromo-6-chloro-2-fluorophenyl)methanol: The presence of a chlorine substituent instead of an ethoxy group can lead to different chemical behavior and applications.
2-Bromo-3-ethoxy-6-fluorophenylboronic acid: This compound contains a boronic acid group, which can be used in Suzuki-Miyaura coupling reactions.
Uniqueness: (3-Bromo-2-ethoxy-6-fluorophenyl)methanol is unique due to the specific combination of bromine, ethoxy, and fluorine substituents on the phenyl ring, along with the methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C9H10BrFO2 |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
(3-bromo-2-ethoxy-6-fluorophenyl)methanol |
InChI |
InChI=1S/C9H10BrFO2/c1-2-13-9-6(5-12)8(11)4-3-7(9)10/h3-4,12H,2,5H2,1H3 |
InChI Key |
QMJSTVOJGRGXBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1CO)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)

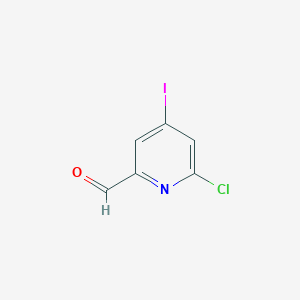
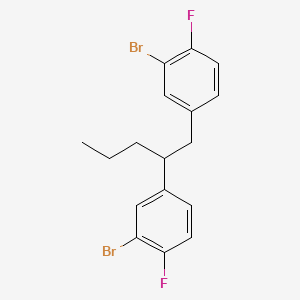
![N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide](/img/structure/B14021236.png)
![Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B14021240.png)

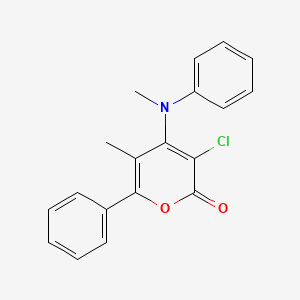
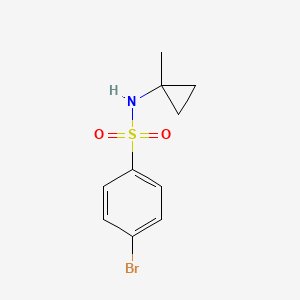
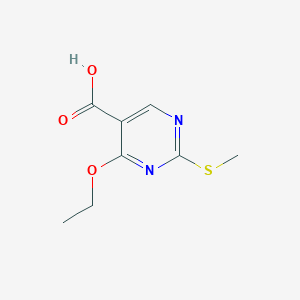
![(1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B14021268.png)
